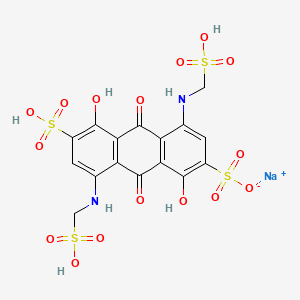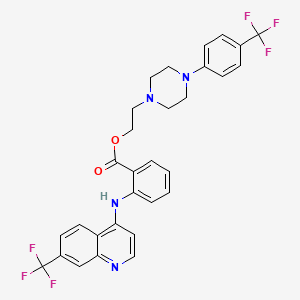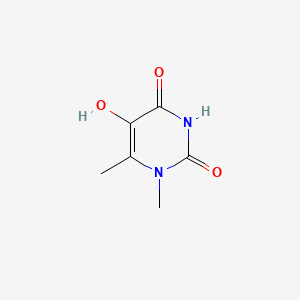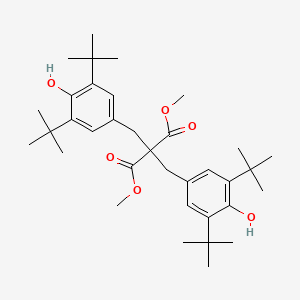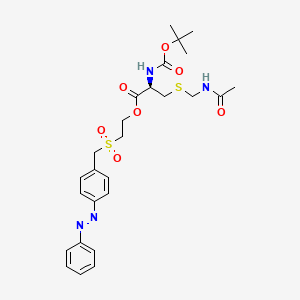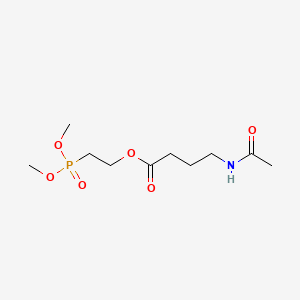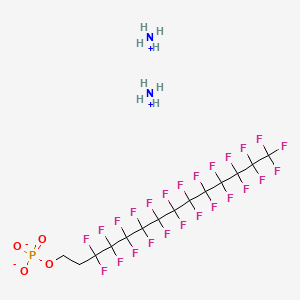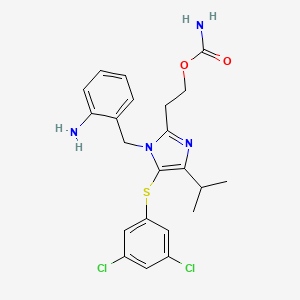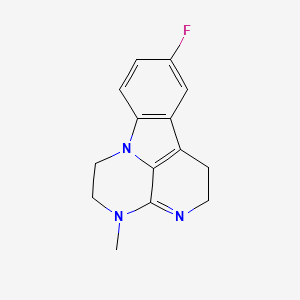![molecular formula C50H62Cl2N10O2 B12717673 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] CAS No. 83399-84-2](/img/structure/B12717673.png)
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] involves multiple steps. The initial step typically includes the preparation of 3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl, which is then subjected to azo coupling reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dichlorobenzidine: A related compound with similar structural features.
4,4’-Diamino-3,3’-dichlorobiphenyl: Another structurally related compound with distinct properties
Uniqueness
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is unique due to its specific azo linkage and the presence of cyclohexylamino and phenylbutyramide groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
83399-84-2 |
|---|---|
Formule moléculaire |
C50H62Cl2N10O2 |
Poids moléculaire |
906.0 g/mol |
Nom IUPAC |
2-[[4-[4-[[1-anilino-3-[3-(cyclohexylamino)propylimino]-1-oxobutan-2-yl]diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-[3-(cyclohexylamino)propylimino]-N-phenylbutanamide |
InChI |
InChI=1S/C50H62Cl2N10O2/c1-35(53-29-15-31-55-39-17-7-3-8-18-39)47(49(63)57-41-21-11-5-12-22-41)61-59-45-27-25-37(33-43(45)51)38-26-28-46(44(52)34-38)60-62-48(50(64)58-42-23-13-6-14-24-42)36(2)54-30-16-32-56-40-19-9-4-10-20-40/h5-6,11-14,21-28,33-34,39-40,47-48,55-56H,3-4,7-10,15-20,29-32H2,1-2H3,(H,57,63)(H,58,64) |
Clé InChI |
NEJSIFAPFQIQIP-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCCNC1CCCCC1)C(C(=O)NC2=CC=CC=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=NCCCNC5CCCCC5)C)C(=O)NC6=CC=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



